molecular formula C12H10N2O3 B8341969 4-(2-Methoxy-5-nitrophenyl)pyridine CAS No. 209482-02-0

4-(2-Methoxy-5-nitrophenyl)pyridine

Cat. No.: B8341969
CAS No.: 209482-02-0
M. Wt: 230.22 g/mol
InChI Key: KTKHCELLWNOORY-UHFFFAOYSA-N
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Description

4-(2-Methoxy-5-nitrophenyl)pyridine is a useful research compound. Its molecular formula is C12H10N2O3 and its molecular weight is 230.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

209482-02-0

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

4-(2-methoxy-5-nitrophenyl)pyridine

InChI

InChI=1S/C12H10N2O3/c1-17-12-3-2-10(14(15)16)8-11(12)9-4-6-13-7-5-9/h2-8H,1H3

InChI Key

KTKHCELLWNOORY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=NC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred mixture of 2-bromo-4-nitroanisole (7.6 g, 32.7 mmol), 4-pyridineboronic acid (4.07 g, 33 mmol) and powdered sodium carbonate (13.8 g, 5 equivalents) in 1:1 1,2-dimethoxyethane:water (1,360 ml) was degassed for 0.5 hr, by the passage of a stream of argon. Tetrakistriphenylphosphine palladium (0) (1.35 g) was added, and the mixture was cooled, the solvents evaporated under reduced pressure to approximately half-volume, and the aqueous residue was acidified with 5N hydrochloric acid and washed with ethyl acetate. The acid phase was then basified with solid potassium carbonate, and extracted into ethyl acetate, the organic phase was dried (Na2SO4) and evaporated under reduced pressure to give the title compound (D36) as a pale yellow solid (3.4 g, 45%).
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
4.07 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Yield
45%

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